molecular formula C10H8ClNO2 B068525 Methyl 5-chloro-1H-indole-3-carboxylate CAS No. 172595-67-4

Methyl 5-chloro-1H-indole-3-carboxylate

Cat. No. B068525
M. Wt: 209.63 g/mol
InChI Key: QFNXAQPCYKEICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-1H-indole-3-carboxylate is a compound that has attracted interest due to its potential as a precursor to a variety of biologically active molecules. Its synthesis and characterization form the basis for further research into its applications in various fields of chemistry and medicine.

Synthesis Analysis

The synthesis of Methyl 5-chloro-1H-indole-3-carboxylate involves several key steps, starting from core compounds such as 1H-indole-2-carboxylic acids. The synthetic route includes reactions that introduce the chloro and methyl groups into the indole ring, a process that has been optimized to improve yields and reduce side products (Reddy et al., 2022).

Molecular Structure Analysis

The molecular structure and electronic properties of Methyl 5-chloro-1H-indole-3-carboxylate have been investigated using density functional theory (DFT). These studies provide insights into the ground state geometry, hydrogen bonding, solvent effects, and spectral features of the compound (Srivastava et al., 2017).

Chemical Reactions and Properties

Methyl 5-chloro-1H-indole-3-carboxylate undergoes various chemical reactions, including regioselective dibromination, which serves as a foundation for synthesizing dibromoindole derivatives. This reactivity highlights its utility as a versatile building block in organic synthesis (Parsons et al., 2011).

Physical Properties Analysis

The compound's physical properties, including its vibrational modes and electronic nature, have been characterized through spectroscopic methods such as FT-IR, FT-Raman, and UV-visible spectroscopy. These studies help in understanding the compound's stability and reactivity under different conditions (Almutairi et al., 2017).

Chemical Properties Analysis

Methyl 5-chloro-1H-indole-3-carboxylate exhibits unique chemical properties, including its participation in the synthesis of complex indole derivatives. Its reactivity pattern, particularly with respect to substitution reactions and the formation of indole-based compounds, has been the subject of significant research interest (Mayes et al., 2010).

Scientific Research Applications

“Methyl 5-chloro-1H-indole-3-carboxylate” is a type of indole derivative. Indole derivatives have a wide range of applications in various scientific fields due to their diverse biological activities . Here are some of the applications:

  • Biosynthesis of Inhibitors of Protein Kinases

    • Application : Methyl 5-chloro-1H-indole-3-carboxylate can be used as a reactant for the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.
  • Metal-Free Friedel-Crafts Alkylation

    • Application : Methyl 5-chloro-1H-indole-3-carboxylate can be used as a reactant in metal-free Friedel-Crafts alkylation . This is a type of chemical reaction used to attach alkyl groups to aromatic compounds.
  • Preparation of Diphenylsulfonium Ylides from Martin’s Sulfurane

    • Application : This compound can be used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . Ylides are used in organic synthesis, particularly in reactions such as the Wittig reaction.
  • Cross Dehydrogenative Coupling Reactions

    • Application : Methyl 5-chloro-1H-indole-3-carboxylate can be used in cross dehydrogenative coupling reactions . These reactions are a type of carbon-carbon bond forming reaction that involves the oxidation of two different substrates.
  • Synthesis of Indirubin Derivatives

    • Application : This compound can be used in the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine known as Danggui Longhui Wan, used to treat chronic diseases such as leukemia.
  • Preparation of Aminoindolylacetates

    • Application : Methyl 5-chloro-1H-indole-3-carboxylate can be used in the preparation of aminoindolylacetates . These compounds have potential applications in medicinal chemistry due to their diverse biological activities.

properties

IUPAC Name

methyl 5-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNXAQPCYKEICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578935
Record name Methyl 5-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-1H-indole-3-carboxylate

CAS RN

172595-67-4
Record name 1H-Indole-3-carboxylic acid, 5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172595-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-1H-indole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-chloro-1H-indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-chloro-1H-indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-chloro-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-chloro-1H-indole-3-carboxylate

Citations

For This Compound
4
Citations
D Tejedor, R Diana-Rivero, F García-Tellado - Molecules, 2020 - mdpi.com
A consecutive 2-step synthesis of N-unprotected polysubstituted indoles bearing an electron-withdrawing group at the C-3 position from readily available nitroarenes is reported. The …
Number of citations: 5 www.mdpi.com
L Du, S Du, J Li, H Wang - Medicinal Chemistry Research, 2023 - Springer
The arachidonic acid metabolizing enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) have been considered to be associated with the occurrence and development of a …
Number of citations: 1 link.springer.com
X Ji, H Huang, W Wu, X Li, H Jiang - The Journal of Organic …, 2013 - ACS Publications
An efficient Pd-catalyzed oxidative coupling of aromatic primary amines and alkenes under molecular oxygen is disclosed. Under mild reaction conditions, it provides a rapid access to (…
Number of citations: 72 pubs.acs.org
DK O'Dell, KM Nicholas - Tetrahedron, 2003 - Elsevier
A representative o-nitroenone (Z=O) was cyclized by reduction with CO and [CpFe(CO) 2 ] 2 (Fp 2 ) as the catalyst to give the corresponding 4-quinolone. In contrast, Baylis–Hillman …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.